molecular formula C16H22ClNO3S B2353740 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797692-63-7

3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2353740
CAS No.: 1797692-63-7
M. Wt: 343.87
InChI Key: XAFMEIXTLSDOEY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of a suitable precursor under basic conditions. The chlorophenyl group is introduced through a nucleophilic substitution reaction, while the isobutylsulfonyl group is added via sulfonylation using isobutylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one
  • 3-(3-Chlorophenyl)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one
  • 3-(3-Chlorophenyl)-1-(3-(propylsulfonyl)azetidin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 3-(3-Chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one stands out due to its isobutylsulfonyl group, which may confer unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-12(2)11-22(20,21)15-9-18(10-15)16(19)7-6-13-4-3-5-14(17)8-13/h3-5,8,12,15H,6-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMEIXTLSDOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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